

Application Note: Quantification of Disperse Blue 60 in Textile Effluent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 60*

Cat. No.: *B15554470*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 60 is an anthraquinone-based dye widely used in the textile industry for dyeing polyester and other synthetic fibers, imparting a brilliant turquoise blue shade.^[1] Due to the nature of the dyeing process, a significant amount of the dye can be released into textile effluent, posing environmental concerns. The low water solubility and potential for bioaccumulation of disperse dyes necessitate accurate and sensitive quantification methods to monitor their levels in industrial wastewater.^[2]

This application note provides a detailed protocol for the quantification of **Disperse Blue 60** in textile effluent using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection. An alternative, simpler method using UV-Vis Spectrophotometry is also described for preliminary or semi-quantitative assessments.

Principle

The primary method involves the extraction and pre-concentration of **Disperse Blue 60** from the aqueous effluent matrix using Solid Phase Extraction (SPE).^[2] The analyte is then separated from other components by reverse-phase HPLC. Quantification is achieved by monitoring the specific absorbance wavelength of **Disperse Blue 60** with a PDA detector and confirming its identity and concentration using a mass spectrometer.^[2] UV-Vis

spectrophotometry relies on measuring the absorbance of the dye at its maximum absorption wavelength (λ_{max}) and correlating it to a standard calibration curve.[3]

Materials and Reagents

- **Disperse Blue 60** analytical standard: (Purity \geq 95%)[4]
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)
- Reagents: Ammonium acetate (LC-MS grade)
- Solid Phase Extraction (SPE) Cartridges: C18 cartridges
- Syringe filters: 0.22 μm PTFE

Experimental Protocols

High-Performance Liquid Chromatography with PDA and MS Detection (HPLC-PDA-MS)

4.1.1 Standard Preparation

- Stock Solution (100 $\mu\text{g}/\text{mL}$): Accurately weigh 10 mg of **Disperse Blue 60** standard and dissolve it in 100 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).[5]

4.1.2 Sample Preparation (Solid Phase Extraction)

- Sample Filtration: If the textile effluent sample contains suspended solids, filter it through a glass fiber filter.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.

- Sample Loading: Load a known volume (e.g., 100 mL) of the filtered effluent onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing: Wash the cartridge with 5 mL of water to remove any unretained hydrophilic impurities.
- Elution: Elute the retained **Disperse Blue 60** from the cartridge with 5 mL of methanol into a clean collection tube.
- Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[6]
- Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

4.1.3 Chromatographic Conditions

- HPLC System: A standard HPLC or UPLC system with a PDA detector and a mass spectrometer.[7][8]
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[10]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
- Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the dye.[6]
- Flow Rate: 0.3 mL/min.[9]
- Injection Volume: 5 µL.[11]
- Column Temperature: 40 °C.[10]
- PDA Detection: Monitor at the maximum absorption wavelength (λ_{max}) of **Disperse Blue 60**, which is approximately 670 nm.[12] A full spectrum scan can also be performed for peak

purity analysis.

- MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.[\[2\]](#) Data can be acquired in full scan mode for identification or in Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and quantification.

4.1.4 Data Analysis

Construct a calibration curve by plotting the peak area of the **Disperse Blue 60** standards against their concentrations. Determine the concentration of **Disperse Blue 60** in the textile effluent sample by interpolating its peak area from the calibration curve and accounting for the pre-concentration factor from the SPE step.

UV-Vis Spectrophotometry

4.2.1 Standard Preparation

- Stock Solution (10 µg/mL): Prepare a stock solution of **Disperse Blue 60** in a suitable solvent like methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range of the spectrophotometer (e.g., 0.5, 1, 2, 5, 10 µg/mL).

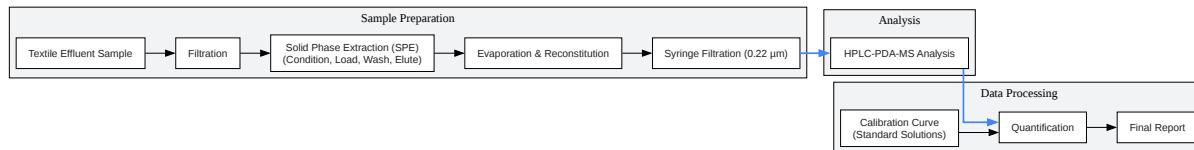
4.2.2 Sample Preparation

- Filtration: Filter the textile effluent to remove any particulate matter.
- Dilution: Dilute the effluent with the same solvent used for the standards to bring the absorbance within the calibration range. A pre-concentration step like SPE may be necessary if the dye concentration is very low.[\[13\]](#)

4.2.3 Measurement

- Wavelength Scan: Perform a wavelength scan on a standard solution to determine the maximum absorption wavelength (λ_{max}), which is reported to be around 670 nm.[\[12\]](#)

- Absorbance Measurement: Measure the absorbance of the standards and the prepared sample at the determined λ_{max} .
- Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standards.
- Concentration Determination: Determine the concentration of **Disperse Blue 60** in the sample from the calibration curve, accounting for any dilution factors.[\[3\]](#)


Data Presentation

The following table summarizes typical quantitative performance data for the analysis of disperse dyes using the HPLC-MS/MS method.

Parameter	Typical Value	Reference
Linearity Range	2.0 - 100.0 ng/mL	[5]
Limit of Detection (LOD)	~2.0 ng/L	[5]
Limit of Quantification (LOQ)	~8.0 ng/L	[5]
Recovery	>70%	[14]
Precision (RSD)	< 6% (Intra-day), < 13% (Inter-day)	[5]

Visualization

The following diagram illustrates the experimental workflow for the quantification of **Disperse Blue 60** in textile effluent by HPLC-PDA-MS.

[Click to download full resolution via product page](#)

Quantification Workflow for **Disperse Blue 60**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Blue 60 (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Disperse blue 60, technical grade dye content | CymitQuimica [cymitquimica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Disperse Blue 60 [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Disperse Blue 60 in Textile Effluent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554470#method-for-quantifying-disperse-blue-60-in-textile-effluent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com